molecular formula C12H9NO B8668003 4-Ethynyl-5-methyl-3-phenyl-isoxazole

4-Ethynyl-5-methyl-3-phenyl-isoxazole

Cat. No. B8668003
M. Wt: 183.21 g/mol
InChI Key: OHSGBWAEDWLTNL-UHFFFAOYSA-N
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Patent
US07544704B2

Procedure details

To a solution of 2-methyl-4-(5-methyl-3-phenyl-isoxazol-4-yl)-but-3-yn-2-ol (3.77 g, 15.6 mmol) in toluene (38 mL) was added potassium hydroxide (350 mg, 6.24 mmol) and the reaction mixture was stirred for 1.25 h at 110° C. before being cooled to ambient temperature and separated between ethyl acetate (500 mL) and aqueous ammonium chloride (1 M, 400 mL). The aqueous layer was extracted with ethyl acetate (500 mL) and the combined organic layers were dried over sodium sulfate and concentrated. Purification by chromatography (SiO2, heptane:ethyl acetate=100:0 to 90:10) afforded the title compound (2.50 g, 87%) as a yellow solid. MS: m/e=184.1 [M+H]+.
Name
2-methyl-4-(5-methyl-3-phenyl-isoxazol-4-yl)-but-3-yn-2-ol
Quantity
3.77 g
Type
reactant
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
38 mL
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
CC(O)([C:4]#[C:5][C:6]1[C:7]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[N:8][O:9][C:10]=1[CH3:11])C.[OH-].[K+]>C1(C)C=CC=CC=1>[C:5]([C:6]1[C:7]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[N:8][O:9][C:10]=1[CH3:11])#[CH:4] |f:1.2|

Inputs

Step One
Name
2-methyl-4-(5-methyl-3-phenyl-isoxazol-4-yl)-but-3-yn-2-ol
Quantity
3.77 g
Type
reactant
Smiles
CC(C)(C#CC=1C(=NOC1C)C1=CC=CC=C1)O
Name
Quantity
350 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
38 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1.25 h at 110° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before being cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
separated between ethyl acetate (500 mL) and aqueous ammonium chloride (1 M, 400 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (SiO2, heptane:ethyl acetate=100:0 to 90:10)

Outcomes

Product
Details
Reaction Time
1.25 h
Name
Type
product
Smiles
C(#C)C=1C(=NOC1C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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